N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE
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Overview
Description
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and a benzotriazole moiety substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxylic acid. This can be achieved through the carboxylation of 1-chloronaphthalene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Catalysts like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalene-2-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler analog without the benzotriazole and 3-chlorophenyl groups.
Naphthalene-2-carboxamide derivatives: Compounds with different substituents on the naphthalene ring or amide group.
Uniqueness
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15ClN4O |
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Molecular Weight |
398.8g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15ClN4O/c24-18-6-3-7-20(13-18)28-26-21-11-10-19(14-22(21)27-28)25-23(29)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,25,29) |
InChI Key |
SHAFCGXSTOVLON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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